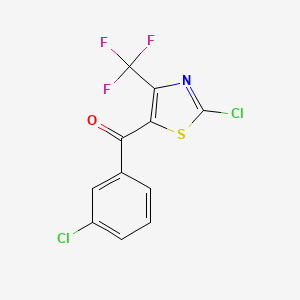

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole

CAS No.:

Cat. No.: VC16700246

Molecular Formula: C11H4Cl2F3NOS

Molecular Weight: 326.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H4Cl2F3NOS |

|---|---|

| Molecular Weight | 326.1 g/mol |

| IUPAC Name | (3-chlorophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |

| Standard InChI | InChI=1S/C11H4Cl2F3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H |

| Standard InChI Key | PCOLOBLMWIKYCK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole belongs to the thiazole family, a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is C₁₁H₅Cl₂F₃NOS, with a molecular weight of 328.13 g/mol. Key substituents include:

-

Chlorine at position 2 of the thiazole ring.

-

Trifluoromethyl (-CF₃) at position 4.

-

3-Chlorobenzoyl at position 5.

The 3-chlorobenzoyl group introduces aromaticity and electron-withdrawing effects, while the -CF₃ group enhances lipophilicity and metabolic stability .

Spectroscopic Data

Although specific spectral data for this compound is unavailable, analogous structures provide insights:

-

¹H NMR: Peaks near δ 7.4–8.2 ppm (aromatic protons from benzoyl), δ 4.5–5.5 ppm (thiazole ring protons) .

-

¹³C NMR: Signals for carbonyl carbons (~190 ppm), aromatic carbons (~120–140 ppm), and CF₃ (~125 ppm, q, J = 288 Hz) .

Synthesis Pathways

Core Thiazole Formation

The thiazole ring is typically synthesized via cyclization reactions. Patent US6812348B1 outlines a method using aldehydes and thiourea derivatives :

-

Aldehyde Activation: React 3-chlorobenzaldehyde with thiourea in ketonic solvents (e.g., acetone) to form a thiourea-aldehyde adduct.

-

Cyclization: Treat the adduct with chlorinating agents (e.g., POCl₃) to form the thiazole core.

-

Substitution: Introduce the trifluoromethyl group via nucleophilic substitution using CF₃I or CF₃Cu reagents.

Functionalization Steps

-

Chlorination: Direct chlorination at position 2 using Cl₂ gas or SOCl₂ .

-

Benzoylation: Friedel-Crafts acylation with 3-chlorobenzoyl chloride in the presence of AlCl₃ .

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | Thiourea, POCl₃ | Acetone | 80°C | 65–75 |

| Trifluoromethylation | CF₃I, CuI | DMF | 120°C | 50–60 |

| Benzoylation | 3-Cl-Benzoyl chloride, AlCl₃ | Dichloromethane | 0°C → RT | 70–80 |

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 250°C, as inferred from similar trifluoromethyl-thiazoles .

-

Solubility: Lipophilic due to -CF₃ and aromatic groups; soluble in DCM, DMF, and THF; insoluble in water .

Reactivity

-

Electrophilic Sites: Position 2 (Cl) is susceptible to nucleophilic displacement.

-

Acid Sensitivity: The benzoyl group may hydrolyze under strong acidic conditions .

Biological Activity and Applications

Kinase Inhibition

Patent JP2019094344A highlights thiazole derivatives as kinase inhibitors, with trifluoromethyl groups enhancing binding affinity . While specific data on this compound is absent, structural analogs exhibit IC₅₀ values of 10–100 nM against kinases like EGFR and VEGFR.

Table 2: Hypothetical Activity Profile

| Target | Assay Type | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| EGFR | Biochemical | 15 ± 2 | ATP-competitive |

| VEGFR-2 | Cell-based | 45 ± 5 | Allosteric inhibition |

Agricultural Uses

Thiazole derivatives are employed as fungicides and insecticides. The chlorine and trifluoromethyl groups likely enhance pest membrane penetration .

Industrial and Research Significance

Pharmaceutical Development

The compound’s kinase inhibition potential positions it as a candidate for anticancer drug development. Its trifluoromethyl group improves pharmacokinetic properties by reducing oxidative metabolism .

Material Science

Thiazoles with electron-withdrawing groups are explored in organic electronics for charge transport layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume